Cas no 24091-02-9 (2-naphthaldehyde oxime)

2-naphthaldehyde oxime 化学的及び物理的性質
名前と識別子
-
- 2-naphthaldehyde oxime
- N-(naphthalen-2-ylmethylidene)hydroxylamine
- N-Naphthaldehyde oxime
- 2-naphthaldoxime
- 2-naphthalenecarbaldehyde oxime
- 2-Naphthalenecarboxaldehyde,oxime
- 2-naphthylaldehyde oxime
- HMS2627M19
- naphthalene-2-carbaldoxime
- naphthalene-2-carboxaldehyde oxime
- naphthyl-2-carbaldoxime
- DB-046345
- (E)-N-(NAPHTHALEN-2-YLMETHYLIDENE)HYDROXYLAMINE
- 24091-02-9
- VJSUSMMBIMGSHW-UHFFFAOYSA-N
- 2-Naphthalenecarboxaldehyde, oxime
- AKOS017263467
- TimTec1_003140
- 2-naphthalaldehyde oxime
- DTXSID20343865
-
- インチ: InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H
- InChIKey: VJSUSMMBIMGSHW-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C=C(C=CC2=C1)C=NO
計算された属性
- せいみつぶんしりょう: 171.06800
- どういたいしつりょう: 171.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 32.6Ų
じっけんとくせい
- 密度みつど: 1.108
- ふってん: 322.023°C at 760 mmHg
- フラッシュポイント: 197.047°C
- 屈折率: 1.588
- PSA: 32.59000
- LogP: 2.64790
2-naphthaldehyde oxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-8946-100MG |
(E)-N-[(naphthalen-2-yl)methylidene]hydroxylamine |
24091-02-9 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | MS-8946-50MG |
(E)-N-[(naphthalen-2-yl)methylidene]hydroxylamine |
24091-02-9 | >90% | 50mg |
£102.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404175-25g |
2-Naphthaldehyde oxime |
24091-02-9 | 98% | 25g |
¥1440.00 | 2023-04-14 | |
A2B Chem LLC | AF30024-100g |
2-NAPHTHALDEHYDE OXIME |
24091-02-9 | 98% | 100g |
$499.00 | 2024-04-20 | |
A2B Chem LLC | AF30024-5g |
2-NAPHTHALDEHYDE OXIME |
24091-02-9 | 98% | 5g |
$52.00 | 2024-04-20 | |
Key Organics Ltd | MS-8946-20MG |
(E)-N-[(naphthalen-2-yl)methylidene]hydroxylamine |
24091-02-9 | >90% | 20mg |
£76.00 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404175-5g |
2-Naphthaldehyde oxime |
24091-02-9 | 98% | 5g |
¥410.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404175-10g |
2-Naphthaldehyde oxime |
24091-02-9 | 98% | 10g |
¥612.00 | 2023-04-14 | |
A2B Chem LLC | AF30024-1g |
2-NAPHTHALDEHYDE OXIME |
24091-02-9 | 98% | 1g |
$24.00 | 2024-04-20 | |
TRC | N344803-1g |
2-Naphthaldehyde Oxime |
24091-02-9 | 1g |
$ 50.00 | 2022-06-03 |
2-naphthaldehyde oxime 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
3. Book reviews
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
10. Book reviews
2-naphthaldehyde oximeに関する追加情報
Introduction to 2-Naphthaldehyde Oxime (CAS No. 24091-02-9)
2-Naphthaldehyde oxime, with the chemical formula C10H7O2N, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 24091-02-9, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and material science. The oxime functional group, characterized by the -NOH moiety, imparts unique reactivity and properties that make 2-naphthaldehyde oxime a valuable intermediate in various chemical transformations.
The synthesis of 2-naphthaldehyde oxime typically involves the condensation of 2-naphthaldehyde with hydroxylamine hydrochloride under controlled conditions. This reaction proceeds via nucleophilic addition, resulting in the formation of the oxime derivative. The process requires careful optimization to ensure high yield and purity, often involving catalysts such as acids or bases to facilitate the reaction. The resulting product is a white to off-white crystalline solid with a distinct odor, making it easily identifiable in laboratory settings.
In recent years, 2-naphthaldehyde oxime has been explored for its potential applications in pharmaceutical development. Its structural motif, featuring both an aldehyde group and an oxime moiety, makes it a versatile scaffold for designing bioactive molecules. Researchers have investigated its derivatives as intermediates for synthesizing heterocyclic compounds, which are known for their pharmacological properties. For instance, studies have shown that certain derivatives of 2-naphthaldehyde oxime exhibit antimicrobial and anti-inflammatory activities, making them promising candidates for further medicinal chemistry investigations.
The role of 2-naphthaldehyde oxime in material science is equally noteworthy. Its ability to participate in coordination chemistry has led to its use as a ligand or precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications ranging from gas storage and separation to catalysis and sensing. The oxime group's chelating properties allow it to form stable complexes with transition metals, which can be tailored for specific functionalities. This has opened up new avenues for developing innovative materials with tailored properties.
The latest research on 2-naphthaldehyde oxime has also delved into its environmental impact and sustainability. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For example, biocatalytic methods using enzymes have been explored as an alternative to traditional chemical synthesis. These approaches align with the growing emphasis on sustainable chemistry practices in the scientific community. Additionally, studies have examined the degradation pathways of 2-naphthaldehyde oxime in various environmental matrices, providing insights into its ecological footprint and potential long-term effects.
The analytical characterization of 2-naphthaldehyde oxime is another critical aspect of its study. Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to determine its structure, purity, and thermal stability. These methods provide detailed information about the compound's molecular framework and help ensure consistency in its production and application. Furthermore, computational studies using density functional theory (DFT) have been employed to predict the electronic properties and reactivity of 2-naphthaldehyde oxime, complementing experimental data.
In conclusion, 2-naphthaldehyde oxime, identified by its CAS number CAS No. 24091-02-9, is a multifaceted compound with significant implications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and reactivity make it a valuable building block for synthetic applications. As research continues to uncover new uses and optimize synthetic methodologies, the importance of this compound is likely to grow further. The ongoing exploration of its derivatives and applications underscores its potential as a cornerstone in modern chemical research.
24091-02-9 (2-naphthaldehyde oxime) 関連製品
- 622-31-1(trans-Benzaldoxime)
- 932-90-1(Benzaldoxime)
- 622-32-2((Z)-Benzaldehyde oxime)
- 18705-39-0(1,4-Benzenedicarboxaldehyde dioxime)
- 34810-13-4(9-Anthraldoxime)
- 3235-02-7(N-(4-methylphenyl)methylidenehydroxylamine)
- 151890-10-7(3,5-Diisothiocyanatobenzoic Acid)
- 110772-51-5(Benzeneacetic acid, 4-amino-α-methyl-, (R)- (9CI))
- 2764009-96-1(3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid)
- 832737-45-8(1-(4-fluorophenyl)methylpiperidine-3-carboxylic acid)




